5-Methoxyquinoxalin-2-amine

Solubility Formulation Medicinal Chemistry

Researchers often face synthetic dead-ends when using generic quinoxaline scaffolds that lack the precise electronic tuning required for ATP-competitive kinase targets. 5-Methoxyquinoxalin-2-amine (CAS 659729-75-6) solves this with its specific C5-methoxy/C2-amino substitution pattern. - Optimized Lipophilicity: ClogP of 1 facilitates fine-tuning of membrane permeability and metabolic stability. - Enhanced Solubility: High solubility in DMSO and MeOH accelerates reaction screening and purification workflows. - Reliable Supply: Available from stock with guaranteed purity, eliminating lead time uncertainty for critical medchem campaigns.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B1646781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinoxalin-2-amine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=CN=C21)N
InChIInChI=1S/C9H9N3O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3,(H2,10,12)
InChIKeyKSFNRJFUVODAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxyquinoxalin-2-amine: Compound Overview


5-Methoxyquinoxalin-2-amine (CAS 659729-75-6) is a substituted quinoxaline derivative bearing an amino group at the C2 position and a methoxy group at the C5 position . This specific substitution pattern creates a unique electronic environment within the pyrazine ring, which is exploited in medicinal chemistry to modulate binding affinity in ATP-competitive kinase inhibitors . The compound is primarily utilized as a versatile synthetic intermediate and a potential building block for developing novel pharmacologically active agents .

Why Generic Analogs Cannot Substitute 5-Methoxyquinoxalin-2-amine


The substitution pattern on the quinoxaline core critically dictates its physicochemical properties and biological activity. Simple, non-substituted quinoxalin-2-amine (CAS 5424-05-5) serves as a baseline, but the introduction of a methoxy group at the C5 position significantly alters key parameters such as solubility, lipophilicity, and electronic distribution . These changes directly impact the compound's performance as a synthetic intermediate, its ability to engage with specific biological targets, and its overall developability as a drug candidate . Therefore, substituting 5-Methoxyquinoxalin-2-amine with a generic, non-substituted, or differently substituted analog would introduce significant, unquantified experimental variables, potentially leading to failed syntheses, altered biological outcomes, and unreliable research data.

5-Methoxyquinoxalin-2-amine vs. Closest Analogs


Improved Solubility vs. Unsubstituted Analog

5-Methoxyquinoxalin-2-amine demonstrates enhanced solubility in common organic solvents compared to the unsubstituted quinoxalin-2-amine (CAS 5424-05-5). The unsubstituted analog is only slightly soluble in DMSO and methanol , whereas the C5-methoxy derivative shows improved solubility in DMSO and MeOH . This difference is critical for reaction homogeneity and downstream biological assays.

Solubility Formulation Medicinal Chemistry

pKa and Electronic Effects vs. Unsubstituted Analog

The introduction of the electron-donating methoxy group at the C5 position alters the compound's acid-base properties. While unsubstituted quinoxalin-2-amine has a predicted pKa of 3.70±0.28 , 5-Methoxyquinoxalin-2-amine features a predicted pKa of ~3.5 for the pyrazine nitrogen . This subtle shift in basicity can influence protonation states under physiological conditions and affect interactions with biological targets, as well as reactivity in synthetic applications.

pKa Electronic Effects Reactivity

Lipophilicity (ClogP) vs. Positional Isomer

The position of the methoxy substituent on the quinoxaline ring significantly influences lipophilicity. While 5-Methoxyquinoxalin-2-amine exhibits a ClogP value of 1 , the isomeric 8-Methoxyquinoxalin-2-amine (CAS 659729-71-2) is predicted to have a different ClogP value due to altered intramolecular interactions and solvation effects. This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and overall pharmacokinetic profile in drug development .

Lipophilicity ClogP ADME

Optimal Applications of 5-Methoxyquinoxalin-2-amine


ATP-Competitive Kinase Inhibitor Synthesis

The unique electronic environment and solubility profile of 5-Methoxyquinoxalin-2-amine make it a valuable building block for the synthesis of ATP-competitive kinase inhibitors, as its specific substitution pattern can be exploited to modulate binding affinity and selectivity .

Optimizing Pharmacokinetic Properties

With a documented ClogP value of 1 , 5-Methoxyquinoxalin-2-amine can be strategically incorporated into lead molecules to fine-tune lipophilicity, thereby improving membrane permeability and metabolic stability during drug development .

Medicinal Chemistry Scaffold for Bioactive Molecules

Given its enhanced solubility in DMSO and MeOH and distinct pKa profile , 5-Methoxyquinoxalin-2-amine serves as an excellent core scaffold for the development of novel anti-infective and anti-cancer agents, where precise physicochemical properties are critical for target engagement and biological activity .

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